molecular formula C9H13N3O3S B14814664 6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide

6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14814664
M. Wt: 243.29 g/mol
InChI Key: HMOLBOWNRAHENU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group through a nucleophilic substitution reaction. The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropoxy group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and sulfonamide groups.

    3-Cyclopropoxypyridine: Contains the cyclopropoxy group but lacks the aminomethyl and sulfonamide groups.

    Pyridine-2-sulfonamide: Contains the sulfonamide group but lacks the aminomethyl and cyclopropoxy groups.

Uniqueness

6-(Aminomethyl)-3-cyclopropoxypyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

6-(aminomethyl)-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c10-5-6-1-4-8(15-7-2-3-7)9(12-6)16(11,13)14/h1,4,7H,2-3,5,10H2,(H2,11,13,14)

InChI Key

HMOLBOWNRAHENU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)CN)S(=O)(=O)N

Origin of Product

United States

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